2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an azide group attached to a pentyl chain, which is further connected to an isoindole-1,3-dione core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-bromo-1-pentanol with sodium azide to form 5-azidopentanol. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amines, substituted isoindole derivatives, and triazole-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of biological processes involving azide and amine groups.
Industry: The compound is employed in the production of materials with specific functional properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then interact with various molecular targets. The compound can also participate in cycloaddition reactions, forming stable triazole rings that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1H-tetrazole: This compound also contains an azide group and is used in similar applications, such as in the synthesis of pharmaceuticals.
2-(Azidomethyl)benzoic acid: Another azide-containing compound used in organic synthesis and material science.
Uniqueness
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3-dione core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications.
Properties
IUPAC Name |
2-(5-azidopentyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIHGHRTWHAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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